molecular formula C15H17NO4 B1397078 tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate CAS No. 1202631-44-4

tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate

Cat. No. B1397078
M. Wt: 275.3 g/mol
InChI Key: UKBQHDYJIBUVHN-UHFFFAOYSA-N
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Description

“tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C15H17NO4 . It is a type of indole derivative . Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology .


Synthesis Analysis

The synthesis of similar indole derivatives has been reported. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate” can be represented by the molecular formula C15H17NO4 . Detailed structural analysis would require more specific information such as NMR or crystallography data.

Scientific Research Applications

  • Synthesis of 3-Oxoindolines : The palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles are used for synthesizing tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and derivatives, which are important in medicinal chemistry (Zhou, Chen, Wang, Yang, & Li, 2017).

  • Stereochemistry in Hydroformylation Reactions : The compound undergoes hydroformylation to produce important intermediates for synthesizing homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).

  • Spirocyclic Indoline Lactone Synthesis : In a study involving base-promoted cyclization, tert-butyl esters were used to synthesize spirocyclic lactone, an important compound in organic synthesis (Hodges, Wang, & Riley, 2004).

  • Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a key intermediate for the synthesis of small molecule anticancer drugs, demonstrating its significance in drug development (Zhang, Ye, Xu, & Xu, 2018).

  • Aerobic Oxidation of Alcohols : The compound acts as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, which is an important reaction in organic synthesis (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

  • Synthesis of Biotin Intermediates : It is used in synthesizing intermediates of Biotin, a water-soluble vitamin involved in metabolic cycles related to the biosynthesis of fatty acids, sugars, and α-amino acids (Qin, Tang, Wang, Li Ping Wang, Huang, Huang, & Xiao Ji Wang, 2014).

  • Palladium-Catalyzed Intramolecular Annulations : The compound is used in palladium-catalyzed intramolecular annulations to produce gamma-carboline derivatives, which are important in medicinal chemistry (Zhang & Larock, 2003).

  • Synthesis of Pyrrole Derivatives : It is involved in the synthesis of pyrrole derivatives, which are precursors for various compounds including prodigiosin and its analogs (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

Future Directions

Indole derivatives, including “tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate”, have potential applications in the treatment of various disorders in the human body . The synthesis of these compounds has attracted the attention of the chemical community, and future research may focus on the development of novel synthesis methods .

properties

IUPAC Name

tert-butyl 3-formyl-4-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)13-11(16)6-5-7-12(13)19-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBQHDYJIBUVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Das, S Vedachalam, D Luo, T Antonio… - Journal of medicinal …, 2015 - ACS Publications
Our structure–activity relationship studies with N 6 -(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N 6 -propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to development …
Number of citations: 40 pubs.acs.org

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